tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate
Description
tert-Butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate (CAS: 1708374-98-4, InChIKey: KTKQKGQPNDAYLN-UHFFFAOYSA-N) is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a bifunctional ethylenediamine linker, and a terminal morpholine ring. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly due to its dual amine functionality and the Boc group’s role in protecting amines during multi-step syntheses . The morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the ethylenediamine linker provides flexibility for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[2-(2-morpholin-4-ylethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-13(2,3)19-12(17)15-5-4-14-6-7-16-8-10-18-11-9-16/h14H,4-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLKIMLAQNQQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 2-(morpholin-4-yl)ethylamine, and appropriate solvents such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of tert-butyl carbamates with diverse substituents. Key structural analogues include:
Key Structural Differences :
- Linker Flexibility : The target compound’s ethylenediamine linker allows for sequential alkylation or acylation, whereas analogues like tert-butyl N-morpholin-4-ylcarbamate lack this flexibility .
- Substituent Effects : Aryl or heteroaryl groups (e.g., 3-chloro-4-methylphenyl, pyrazine) increase lipophilicity, while morpholine enhances aqueous solubility .
Physical and Chemical Properties
Key Observations :
- The morpholine ring in the target compound significantly enhances solubility in polar solvents compared to aryl-substituted analogues .
- Stability under acidic conditions is consistent across tert-butyl carbamates, but the target compound’s secondary amine may require additional protection during synthesis .
Biological Activity
Tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₂₄N₂O₄
- IUPAC Name : this compound
This structure features a tert-butyl group, which is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Anticonvulsant Activity : In animal models, compounds with similar morpholine structures have shown significant anticonvulsant properties. For instance, compounds that interact with sodium and calcium channels have been effective in reducing seizure frequency in models of drug-resistant epilepsy .
- Antinociceptive Properties : The compound has been tested for pain relief effects. Studies demonstrate that similar compounds exhibit analgesic effects in formalin-induced pain models, suggesting potential use in pain management therapies .
- P-glycoprotein Modulation : The compound may influence drug transport mechanisms by interacting with P-glycoprotein (P-gp), which is crucial for drug absorption and elimination. Compounds with structural similarities have been shown to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Morpholine Ring : Known for its role in enhancing solubility and interaction with biological targets.
- Tert-butyl Group : Increases hydrophobicity, aiding in membrane permeability.
Table 1 summarizes the relationship between structural modifications and biological activity observed in related compounds.
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Morpholine derivatives | Anticonvulsant | |
| Tert-butyl analogs | Antinociceptive | |
| P-gp modulators | Drug resistance reversal |
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
- In Vivo Efficacy : A study demonstrated that a structurally similar compound exhibited a significant reduction in seizure activity at doses ranging from 30 mg/kg to 60 mg/kg in mouse models, confirming its potential as an anticonvulsant agent .
- Pain Response Evaluation : Another study assessed the antinociceptive effects of related compounds using formalin tests, where significant pain response attenuation was observed at specific dosages, indicating a promising therapeutic profile for pain management .
- P-glycoprotein Interaction : Research indicated that certain derivatives could effectively inhibit P-gp activity, leading to increased retention of chemotherapeutic agents within resistant cancer cell lines. This suggests that this compound may also play a role in enhancing the efficacy of cancer treatments by modulating drug transport mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
